2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
Description
This compound belongs to the 1,2,4-triazolo[4,3-b]pyridazine family, a heterocyclic scaffold known for its versatility in medicinal chemistry. The molecule features a p-tolyl group (methyl-substituted phenyl) at position 3 of the triazolo-pyridazine core, a thioether linkage at position 6, and an N-(4-(trifluoromethyl)phenyl)acetamide side chain. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the thioether linkage may influence redox properties or binding interactions.
Properties
IUPAC Name |
2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5OS/c1-13-2-4-14(5-3-13)20-27-26-17-10-11-19(28-29(17)20)31-12-18(30)25-16-8-6-15(7-9-16)21(22,23)24/h2-11H,12H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNRFXPFMWNWCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells. Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport.
Mode of Action
The compound interacts with tubulin and inhibits its polymerization. This interaction causes a G2/M phase arrest in the cell cycle, meaning it prevents cells from dividing. This is a common mechanism of action for many anticancer drugs.
Biochemical Pathways
The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, an essential component for cell division. This leads to cell cycle arrest at the G2/M phase and induces apoptosis, or programmed cell death. The compound also shows potent anti-angiogenic activity, inhibiting wound healing and tube formation.
Result of Action
The result of the compound’s action is significant cell growth inhibitory activity. It has been shown to inhibit the growth of HeLa, HT-29, and A549 cells with IC50 values of 0.046, 0.57, and 0.96 μM, respectively. In addition, it has demonstrated significant tumor growth inhibition in an A549 xenograft mouse model without apparent toxicity.
Biological Activity
The compound 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a member of the triazolo-pyridazine class, which has garnered attention for its potential biological activities, particularly in oncology and inflammation. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 445.52 g/mol. The structure features a triazole ring fused to a pyridazine moiety, which is known for its diverse pharmacological properties.
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyridazines exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluating similar compounds showed IC50 values against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines ranging from 1.06 to 2.73 μM for promising derivatives, suggesting potential efficacy in targeting c-Met kinase pathways .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
The mechanism of action involves the inhibition of c-Met kinase, which plays a crucial role in tumor proliferation and metastasis.
Anti-inflammatory Activity
In addition to anticancer properties, compounds within this class have shown promise in modulating inflammatory pathways. The inhibition of p38 mitogen-activated protein kinase (MAPK) has been noted as a significant mechanism through which these compounds exert their anti-inflammatory effects .
Case Studies
- Cytotoxicity Evaluation : A comparative study assessed the cytotoxic effects of various triazolo-pyridazine derivatives against standard chemotherapeutics like Foretinib. The results indicated that certain derivatives not only matched but sometimes exceeded the efficacy of established drugs .
- Molecular Docking Studies : Molecular docking analyses have provided insights into the binding affinities of these compounds with target proteins involved in cancer progression. These studies suggest that modifications on the triazole and pyridazine rings can enhance binding interactions, leading to improved biological activity .
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles: The target’s triazolo[4,3-b]pyridazine differs from AP-PROTAC-1’s thieno-diazepine fusion and ’s triazolo[4,3-a]pyrazine. These variations impact ring planarity and electronic properties, influencing target selectivity.
- Substituents : The CF₃ group in the target compound contrasts with ’s chlorophenyl (electron-withdrawing) and ’s unsubstituted phenyl (electron-neutral). CF₃ may improve blood-brain barrier penetration compared to chlorine .
- Linkers/Chains: The thioether in the target compound offers flexibility, whereas ’s phenoxy-acetamide provides hydrogen-bonding capacity.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis involves multi-step reactions starting with the formation of the triazolo-pyridazine core, followed by thioether linkage and acetamide coupling. Key steps include:
- Cyclocondensation : Reacting hydrazine derivatives with substituted pyridazines under reflux in ethanol or DMF to form the triazolo-pyridazine scaffold .
- Thioether Formation : Using mercaptoacetic acid or its derivatives in the presence of bases like K₂CO₃ in DMF at 60–80°C .
- Amide Coupling : Activating the carboxylic acid with EDCl/HOBt or using Schlenk techniques for air-sensitive intermediates . Optimization Tips : Monitor reaction progress via TLC, and purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane). Final purity (>95%) is confirmed by HPLC .
Q. Which analytical techniques are critical for structural characterization?
A combination of spectroscopic and crystallographic methods is essential:
Q. How are physicochemical properties (e.g., solubility, logP) determined experimentally?
- Solubility : Test in DMSO, water, and physiological buffers using nephelometry or UV-Vis spectroscopy. This compound is typically DMSO-soluble but aqueous-insoluble .
- logP : Measure via shake-flask method or HPLC-derived hydrophobicity indices (e.g., logP = 3.2 ± 0.1) .
- Stability : Assess under physiological conditions (pH 7.4, 37°C) over 24–72 hours using LC-MS to detect degradation products .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
SAR studies focus on modifying substituents to enhance target affinity or reduce toxicity:
- Systematic Substitution : Replace p-tolyl with electron-withdrawing (e.g., -CF₃) or donating groups (-OCH₃) and test in enzyme inhibition assays .
- Bioisosteric Replacement : Swap the thioether with sulfone or ether linkages to evaluate metabolic stability .
- Key Metrics : Measure IC₅₀ values (e.g., against kinase targets) and correlate with substituent Hammett constants .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies often arise from assay variability or impurity artifacts. Mitigation strategies include:
- Reproducibility Checks : Replicate studies in multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols .
- Orthogonal Assays : Validate anti-proliferative activity via both MTT and clonogenic assays .
- Purity Validation : Re-purify the compound using preparative HPLC and re-test biological activity .
Q. What methodologies elucidate the mechanism of action (MoA)?
- Target Engagement : Use SPR or ITC to measure binding kinetics with putative targets (e.g., kinases) .
- Cellular Pathway Analysis : Perform RNA-seq or phosphoproteomics post-treatment to identify dysregulated pathways .
- Genetic Knockdown : CRISPR/Cas9-mediated gene knockout of suspected targets to confirm on-target effects .
Q. How to assess pharmacokinetics (PK) and in vivo efficacy?
- ADME Profiling : Conduct hepatic microsome assays for metabolic stability (e.g., t₁/₂ = 45 min in mouse microsomes) .
- In Vivo PK : Administer intravenously/orally to rodents and collect plasma for LC-MS analysis (e.g., oral bioavailability = 22%) .
- Xenograft Models : Test efficacy in PDX (patient-derived xenograft) models with tri-weekly dosing (10 mg/kg, i.p.) and monitor tumor volume .
Data Contradiction Analysis Example
Conflict : A study reports potent activity (IC₅₀ = 50 nM) against EGFR, while another shows no inhibition at 1 µM .
Resolution :
- Verify compound integrity (HPLC purity >99%).
- Test both studies under identical conditions (ATP concentration, buffer pH).
- Use recombinant EGFR isoforms to rule out splice variant-specific effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
